molecular formula C22H23N5O B11303307 N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11303307
M. Wt: 373.5 g/mol
InChI Key: JVJPKIKPPTZHGQ-UHFFFAOYSA-N
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Description

N-(4-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with various aromatic compounds to produce the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(4-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of bacterial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H23N5O/c1-16-15-20(26-22(23-16)27-13-5-6-14-27)24-18-9-11-19(12-10-18)25-21(28)17-7-3-2-4-8-17/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,25,28)(H,23,24,26)

InChI Key

JVJPKIKPPTZHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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